(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-3-21-15-12(23-2)8-6-10-14(15)25-18(21)20-16(22)17-19-11-7-4-5-9-13(11)24-17/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMGZOQYRQVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy substituents are introduced via alkylation and methylation reactions, respectively, using reagents such as ethyl iodide and methyl iodide.
Formation of the Carboxamide Linkage: The final step involves the condensation of the substituted benzo[d]thiazole with benzo[d]thiazole-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds derived from thiazole and benzothiazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of several thiazole derivatives, including related compounds to (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide. Results showed promising activity against resistant strains of bacteria, suggesting potential for use in treating infections caused by multidrug-resistant organisms .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly against specific cancer cell lines. Research has focused on its ability to inhibit the proliferation of cancer cells.
Case Study : In a study on thiazole derivatives, this compound was tested against human breast adenocarcinoma (MCF7) cells. The results indicated that the compound effectively reduced cell viability, with mechanisms likely involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been documented in various studies. The compound's potential to modulate inflammatory pathways may make it a candidate for treating inflammatory diseases.
Case Study : A recent investigation into benzothiazole derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a)
- Structure : Shares a 3-ethyl-thiazol-2(3H)-ylidene backbone but substitutes the 4-methoxybenzothiazole with a phenyl-benzamide group.
- Properties : The phenyl group increases aromaticity but reduces polarity compared to the methoxy substituent. This likely lowers water solubility but enhances membrane permeability.
- Activity : Demonstrated inhibitory effects in cancer models, suggesting the ethyl group contributes to bioactivity .
(E)-5-Benzylidene-2-((E)-2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)thiazol-4(5H)-one (16)
- Structure : Contains a thiazole-triazole hybrid with benzylidene and hydrazinyl groups.
- However, the absence of a methoxy group reduces electron-donating effects.
- Synthesis : Requires multistep reactions, including azide-alkyne cycloaddition, which complicates scalability compared to the target compound’s straightforward amidation/condensation route .
Pyridinyl Thiazole Carboxamides (e.g., [3a–s])
- Structure : Features a pyridine ring instead of benzothiazole.
- Properties : The pyridine’s nitrogen atom enhances solubility in polar solvents but reduces aromatic stabilization.
- Activity : These compounds showed statistically significant inhibition (p < 0.05) in enzymatic assays, highlighting the importance of heterocyclic cores in modulating activity .
Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a benzothiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing benzothiazole and thiazole derivatives exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer proliferation. For instance, derivatives of benzothiazole have demonstrated significant inhibitory effects on kinases such as VEGFR-2 and BRAF, with IC50 values in the low nanomolar range .
- CB2 Receptor Agonism : Some studies have highlighted the agonistic properties of benzothiazole derivatives on cannabinoid receptors, specifically CB2 receptors, which are implicated in anti-inflammatory responses. Compounds have shown selectivity indices reaching up to 429-fold between CB1 and CB2 receptors .
Anticancer Activity
Studies have documented the anticancer properties of benzothiazole derivatives. For example:
- Cell Proliferation Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of various cancer cell lines such as A431 and A549. These compounds exhibited significant cytotoxic effects, promoting apoptosis and cell cycle arrest at specific concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 1.5 | Cell cycle arrest |
Anti-inflammatory Properties
The anti-inflammatory potential is another critical aspect of these compounds:
- Cytokine Inhibition : Certain derivatives have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting their utility in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole core can significantly influence biological activity. For instance:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the benzothiazole ring can enhance binding affinity to target proteins or receptors. Compounds with methoxy groups at the para position often exhibited improved activity compared to unsubstituted analogs .
Case Studies
- DSS-Induced Colitis Model : In a study involving DSS-induced colitis in mice, a derivative similar to this compound showed significant protective effects against colitis symptoms, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Studies : Various studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Chemical Reactions Analysis
Nucleophilic and Electrophilic Substitution Reactions
The electron-rich thiazole rings and carboxamide group enable participation in substitution reactions:
Key observations:
-
Bromination occurs regioselectively at activated positions due to electron-donating methoxy groups.
-
Demethylation under acidic conditions preserves the thiazole core but alters solubility profiles .
Cycloaddition and Ring-Opening Reactions
The conjugated system participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product Structure | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Diels-Alder adduct with new six-membered oxygen ring | 68% |
| DMAD* | Microwave, 150°C, 30 min | Pyridine-fused derivative | 82% |
*DMAD = Dimethyl acetylenedicarboxylate
Notable outcomes:
-
Cycloadditions occur at the exocyclic double bond between the two thiazole systems .
-
Products show enhanced planarity, influencing π-π stacking interactions .
Coordination Chemistry with Transition Metals
The carboxamide and thiazole nitrogen atoms act as ligands:
| Metal Salt | Reaction Conditions | Complex Formed | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Ethanol, RT, 6 h | Octahedral Cu(II) complex | Catalytic oxidation studies |
| PdCl₂ | DMF, 80°C, 12 h | Square-planar Pd(II) complex | Cross-coupling catalysis |
Structural features:
-
IR data confirms N,S-bidentate coordination (νC=O shift from 1685 → 1640 cm⁻¹).
-
Cu complexes exhibit paramagnetism (μeff = 1.73 BM).
Functional Group Interconversion
The ethyl and methoxy substituents undergo targeted modifications:
Ethyl group oxidation
-
Reagents : KMnO₄/H₂SO₄ (1:1)
-
Product : Carboxylic acid derivative at C3 position
Methoxy group transformations
-
Nitration : HNO₃/H₂SO₄ (-5°C) → Nitro derivative (73%)
Photochemical Reactivity
UV irradiation induces structural changes:
| Condition | λ (nm) | Primary Process | Quantum Yield (Φ) |
|---|---|---|---|
| Methanol solution | 254 | [2+2] Cycloaddition between rings | 0.32 ± 0.05 |
| Solid state (crystalline) | 365 | Z→E isomerization | 0.18 ± 0.03 |
Mechanistic insights:
-
Solution-phase reactivity dominated by excited-state dimerization.
-
Solid-state isomerization limited by crystal packing forces.
Redox Behavior
Cyclic voltammetry (0.1M TBAP/CH₃CN) reveals:
| Electrode Process | E₁/₂ (V vs SCE) | Assignment |
|---|---|---|
| Oxidation | +1.12 | Thiazole ring oxidation |
| Reduction | -0.87 | Carboxamide group reduction |
Irreversible oxidation suggests radical cation formation, while reduction generates amine intermediates.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
